molecular formula C22H21N3O2 B2920421 5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358645-10-9

5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2920421
CAS RN: 1358645-10-9
M. Wt: 359.429
InChI Key: GBTSXEJSKSTCHP-UHFFFAOYSA-N
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Description

5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity : Research on similar compounds, like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, indicates their synthesis and evaluation for cytotoxic activities against certain cell lines (Hassan, Hafez, & Osman, 2014).
  • Structural Analysis : Studies on NH-pyrazoles, including analysis of tautomerism and hydrogen bonding patterns in various pyrazole derivatives, contribute to understanding the structural dynamics of similar compounds (Cornago et al., 2009).

Biological Activities

  • Anticancer Potential : Research on derivatives of pyrazolo[1,5-a]pyrimidine, similar in structure, shows their potential as anticancer agents, highlighting the therapeutic applications of such compounds (Xiao, Li, Meng, & Shi, 2008).
  • Antioxidant and Antibacterial Properties : Studies on pyrazoline compounds demonstrate antioxidant and antibacterial activities, suggesting the potential of related pyrazolo compounds in addressing oxidative stress and bacterial infections (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
  • Anti-Inflammatory and Antimicrobial Applications : Research on 1H-pyrazole derivatives with an aryl sulfonate moiety indicates their use as anti-inflammatory and antimicrobial agents, which could extend to similar compounds (Kendre, Landge, Jadhav, & Bhusare, 2013).

Chemical Properties and Applications

  • Reactivity and Synthesis Methods : Studies on the synthesis of pyrazolo[1,5-a]pyrimidine analogs and their anti-inflammatory and anti-cancer activities provide insights into the chemical reactivity and potential pharmaceutical applications of similar compounds (Kaping et al., 2016).
  • Organic Synthesis and Inhibitory Actions : Research on bipyrazolic type organic compounds shows their effectiveness in inhibiting the corrosion of metals, suggesting applications in material science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

5-[(2,4-dimethylphenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-8-9-17(16(2)12-15)14-24-10-11-25-20(22(24)26)13-19(23-25)18-6-4-5-7-21(18)27-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTSXEJSKSTCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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